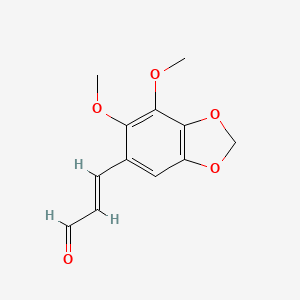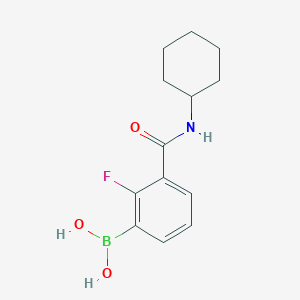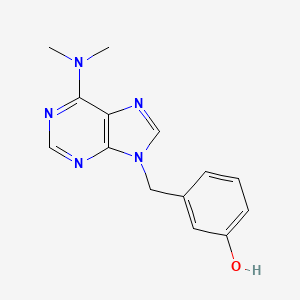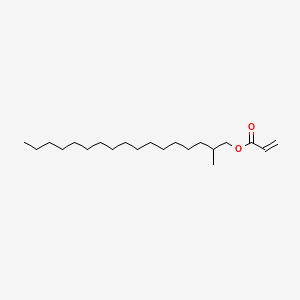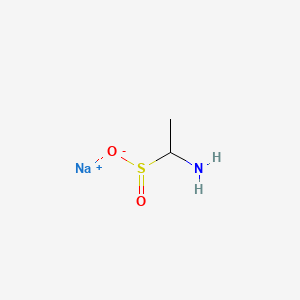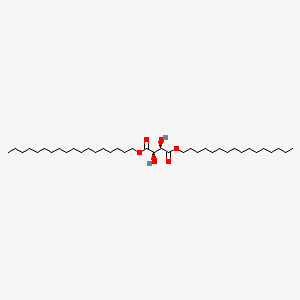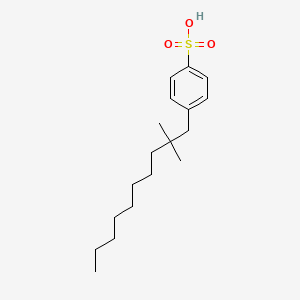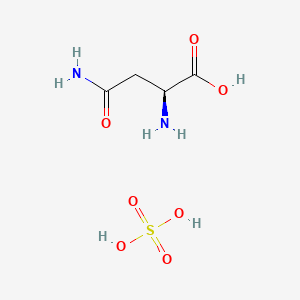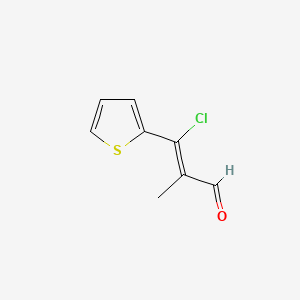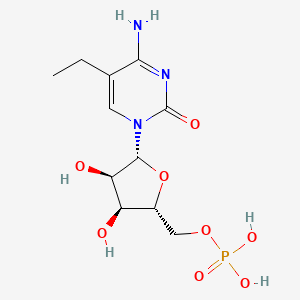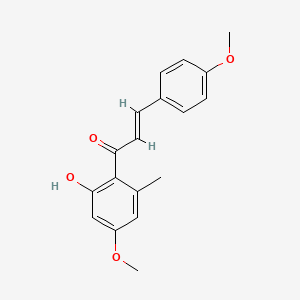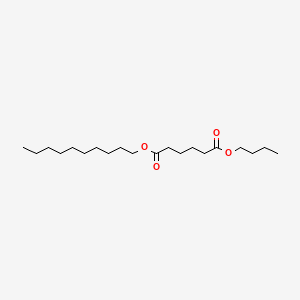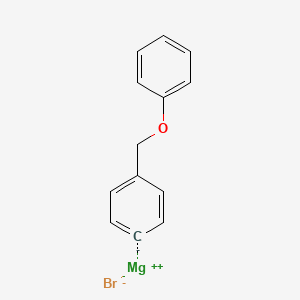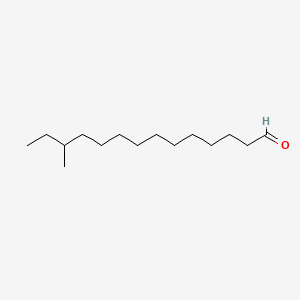
12-Methyltetradecanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Methyltetradecanal is a branched-chain aldehyde with the molecular formula C15H30O It is a derivative of tetradecanal, where a methyl group is attached to the 12th carbon atom in the chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 12-Methyltetradecanal can be synthesized through several methods. One common approach involves the Grignard coupling reaction. The starting material, ω-bromo-α-alkanol, is reacted with isobutyl or anteisoamylmagnesium bromide, followed by oxidation with sodium hypochlorite (NaOCl) to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: 12-Methyltetradecanal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to 12-methyltetradecanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group in this compound can be reduced to the corresponding alcohol, 12-methyltetradecanol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can also undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Major Products Formed:
Oxidation: 12-Methyltetradecanoic acid
Reduction: 12-Methyltetradecanol
Substitution: Various substituted derivatives depending on the nucleophile
Wissenschaftliche Forschungsanwendungen
12-Methyltetradecanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies have shown its potential role in biological systems, particularly in the study of lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor properties.
Wirkmechanismus
The mechanism of action of 12-Methyltetradecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can then participate in various biochemical reactions. Its branched structure may also influence its interaction with enzymes and receptors, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
13-Methyltetradecanal: Another branched-chain aldehyde with a similar structure but with the methyl group attached to the 13th carbon atom.
12-Methyltridecanal: A shorter-chain analog with the methyl group on the 12th carbon of a 13-carbon chain.
Uniqueness: 12-Methyltetradecanal is unique due to its specific branching and chain length, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in fragrance and flavor industries, as well as in scientific research.
Eigenschaften
CAS-Nummer |
75853-50-8 |
|---|---|
Molekularformel |
C15H30O |
Molekulargewicht |
226.40 g/mol |
IUPAC-Name |
12-methyltetradecanal |
InChI |
InChI=1S/C15H30O/c1-3-15(2)13-11-9-7-5-4-6-8-10-12-14-16/h14-15H,3-13H2,1-2H3 |
InChI-Schlüssel |
LOSARDBKYQAFPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


